9-OxoODE

Descripción general

Descripción

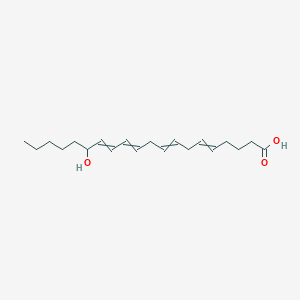

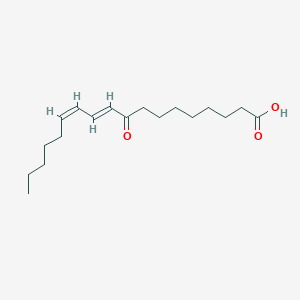

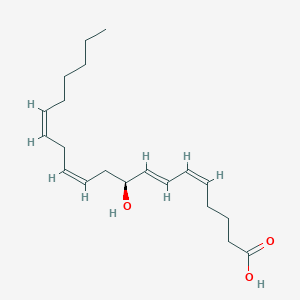

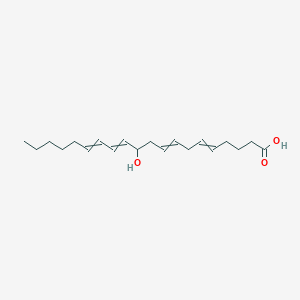

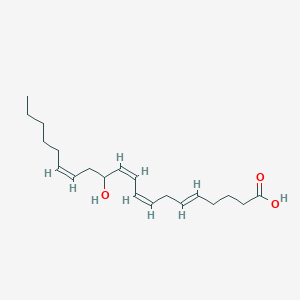

9-OxoODE, also known as 9-KODE or (10E,12Z)this compound, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .

Synthesis Analysis

This compound results from the oxidation of the allylic hydroxyl of either 9(S)- or 9®-HODE . Rabbit reticulocyte plasma and mitochondrial membranes contain both 9- and 13-oxoODEs, representing about 2% of the total linoleate residues in the membranes . Most of these oxidized linoleate residues are esterified to membrane lipids .Molecular Structure Analysis

The molecular formula of this compound is C18H30O3 . The average mass is 294.429 Da and the monoisotopic mass is 294.219482 Da . The ChemSpider ID is 21467275 .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 449.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its enthalpy of vaporization is 77.6±6.0 kJ/mol and its flash point is 239.6±20.5 °C . The index of refraction is 1.484 and the molar refractivity is 87.2±0.3 cm3 .Mecanismo De Acción

Target of Action

9-OxoODE, also known as 9-KODE, is a metabolite of the essential fatty acid, linoleic acid . It directly activates peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .

Mode of Action

This compound results from the oxidation of the allylic hydroxyl of either 9(S)- or 9®-HODE . It interacts with its primary target, PPARγ, by binding to it as a ligand . This interaction triggers a series of changes in the cell, leading to the activation of various metabolic pathways .

Biochemical Pathways

The activation of PPARγ by this compound influences several biochemical pathways. These include pathways related to lipid metabolism, glucose homeostasis, and inflammation . The exact downstream effects of these pathway activations can vary depending on the specific cellular context .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a product of the oxidation of linoleic acid metabolites . It is found in rabbit reticulocyte plasma and mitochondrial membranes, representing about 2% of the total linoleate residues in the membranes . Most of these oxidized linoleate residues are esterified to membrane lipids , which may impact the bioavailability of this compound.

Result of Action

The activation of PPARγ by this compound can lead to various molecular and cellular effects. For instance, it has been shown to induce apoptosis in human ovarian cancer cells via the mitochondrial regulation pathway . This involves the dissipation of mitochondrial membrane potential, release of cytochrome c from mitochondria to cytosol, down-regulation of Bcl-2, and up-regulation of Bax levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, conditions of oxidative stress may increase the formation of this compound . .

Análisis Bioquímico

Biochemical Properties

9-OxoODE results from the oxidation of the allylic hydroxyl of either 9(S)- or 9®-HODE . It is found in rabbit reticulocyte plasma and mitochondrial membranes, representing about 2% of the total linoleate residues in the membranes . Most of these oxidized linoleate residues are esterified to membrane lipids .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to activate TRPV1, a key player in pain perception . In addition, it has been shown to have cytotoxic effects on HRA cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It results from the oxidation of the allylic hydroxyl of either 9(S)- or 9®-HODE . This suggests that it may play a role in enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways of linoleic acid . It interacts with enzymes and cofactors in these pathways, and may have effects on metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-ZYCNLYSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/C(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017274 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54232-59-6 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

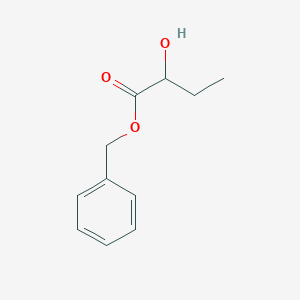

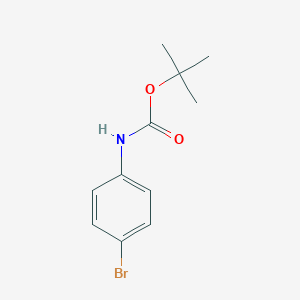

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

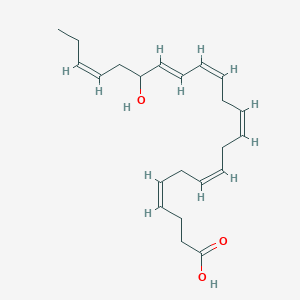

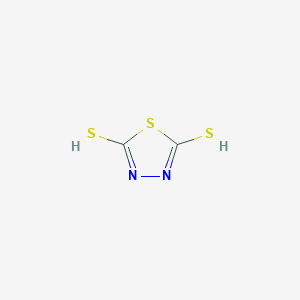

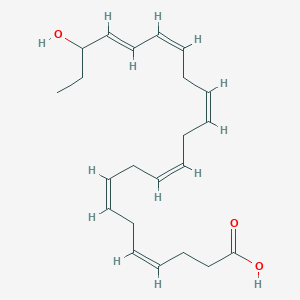

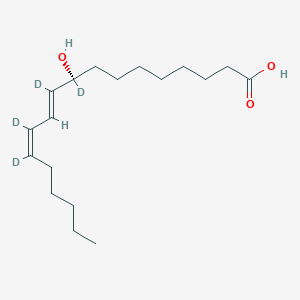

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)